4-Bromo-N-[(E)-(4-methoxyphenyl)methylidene]aniline
Description
4-Bromo-N-[(E)-(4-methoxyphenyl)methylidene]aniline is a Schiff base compound characterized by a bromo substituent on the aniline ring and a methoxy group on the benzylidene moiety. The E-configuration of the C=N bond is critical for its structural and electronic properties . The methoxy group enhances electron-donating effects, while the bromo group introduces steric bulk and influences intermolecular interactions. Its crystal structure reveals near-planar geometry for the dimethoxyphenyl ring, with deviations ≤0.17 Å, facilitating conjugation and stability .
Properties
IUPAC Name |
N-(4-bromophenyl)-1-(4-methoxyphenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO/c1-17-14-8-2-11(3-9-14)10-16-13-6-4-12(15)5-7-13/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCQHODEXOZPOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15485-23-1 | |
| Record name | N-(4-METHOXYBENZYLIDENE)-4-BROMOANILINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-[(E)-(4-methoxyphenyl)methylidene]aniline typically involves the condensation of 4-bromoaniline with 4-methoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-[(E)-(4-methoxyphenyl)methylidene]aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The imine group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution: Formation of various substituted anilines.
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 4-bromo-N-(4-methoxyphenyl)aniline.
Scientific Research Applications
Organic Synthesis
4-Bromo-N-[(E)-(4-methoxyphenyl)methylidene]aniline serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in synthetic organic chemistry.
Synthetic Route :
The compound is typically synthesized through a condensation reaction between 4-bromoaniline and 4-methoxybenzaldehyde, often facilitated by an acid catalyst under reflux conditions.
Biological Research
Research indicates that this compound exhibits potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its mechanism of action likely involves interactions with specific biological targets such as enzymes and receptors influenced by the bromine and methoxy groups.
Biological Activity :
- Antimicrobial Properties : Studies have shown that related compounds demonstrate effective minimum inhibitory concentrations against Gram-positive and Gram-negative bacteria, suggesting potential for further exploration into the antimicrobial properties of this compound.
- Anticancer Potential : Preliminary investigations indicate that this compound may interfere with cellular signaling pathways or induce apoptosis in cancer cells.
Materials Science
The compound is utilized in the development of organic semiconductors and light-emitting materials due to its electronic properties. Its ability to participate in coupling reactions makes it suitable for creating novel materials with enhanced functionalities.
Data Table: Comparison with Similar Compounds
| Compound Name | Key Features |
|---|---|
| 4-Bromo-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline | Similar structure with two methoxy groups |
| 4-Bromoaniline | Lacks the methoxy and imine groups |
| 4-Bromo-N,N-bis(4-methoxyphenyl)aniline | Contains two methoxy groups but lacks the imine |
Case Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of various aniline derivatives against common pathogens. While specific data for this compound were not provided, related compounds showed significant activity against pathogens like Staphylococcus aureus and Escherichia coli, indicating this compound's potential for similar applications.
Case Study 2: Synthesis of Luminescent Radicals
The compound has been identified as a precursor in synthesizing carbene-triphenylamine hybrids capable of forming luminescent radicals. The bromine atom allows for direct C2-arylation reactions with N-heterocyclic carbenes, which are crucial for developing redox-active materials.
Mechanism of Action
The mechanism of action of 4-Bromo-N-[(E)-(4-methoxyphenyl)methylidene]aniline involves its interaction with various molecular targets. The bromine atom and the methoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular targets .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Geometry and Electronic Properties
Table 1: Structural and Electronic Comparisons
Key Observations :
- Electron-Donating Groups: Methoxy (4-OCH3) and diethylamino (4-N(CH2CH3)2) substituents increase electron density on the benzylidene ring, enhancing coordination capabilities .
- Electron-Withdrawing Groups: The nitro group (4-NO2) reduces electron density, altering reactivity and optical properties compared to methoxy derivatives .
- Steric and Redox Effects : The ferrocene moiety introduces redox activity, enabling applications in electrochemistry absent in methoxy analogues .
Crystal Packing and Intermolecular Interactions
Table 2: Intermolecular Interaction Comparisons
Biological Activity
4-Bromo-N-[(E)-(4-methoxyphenyl)methylidene]aniline, a compound with the molecular formula C14H12BrNO, is notable for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Synthesis
The compound features a bromine atom and a methoxy-substituted phenyl group, which influence its reactivity and biological properties. The synthesis typically involves the following steps:
- Formation of the Aniline Derivative : Starting from aniline, the bromination introduces the bromine atom at the para position.
- Methylidene Formation : The methoxy group is then introduced through a reaction with a suitable aldehyde to form the methylidene linkage.
Biological Activity Overview
The biological activity of this compound has been investigated for various applications, including:
- Antimicrobial Activity : Several studies have reported its effectiveness against various bacterial strains.
- Anticancer Properties : Research indicates potential inhibitory effects on cancer cell proliferation.
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes related to cancer progression.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been demonstrated against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0195 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| Candida albicans | 0.039 mg/mL |
These results indicate that the compound possesses significant antimicrobial potential, particularly against pathogenic bacteria and fungi .
Anticancer Properties
In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. The mechanism appears to involve:
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at specific phases, thereby inhibiting proliferation.
The biological activity is largely attributed to the electronic properties imparted by the bromine and methoxy groups. These groups enhance the compound's ability to interact with biological targets, including enzymes and receptors involved in disease processes.
- Enzyme Inhibition : The compound may act as a competitive inhibitor for certain enzymes, disrupting metabolic pathways crucial for cell survival.
- Receptor Modulation : Its structural features allow it to bind to specific receptors, modulating their activity.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of various derivatives of aniline compounds, including this compound. The findings highlighted its superior activity against E. coli and B. mycoides, suggesting that structural modifications can enhance antimicrobial potency .
Study 2: Anticancer Activity
Another investigation focused on the anticancer potential of this compound against breast cancer cell lines. Results indicated that it significantly reduced cell viability and induced apoptosis through caspase activation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
